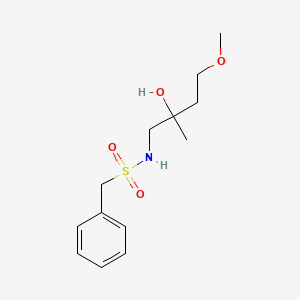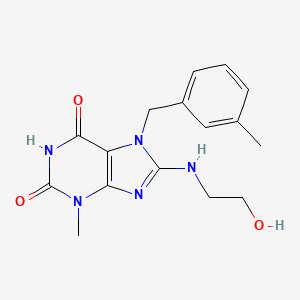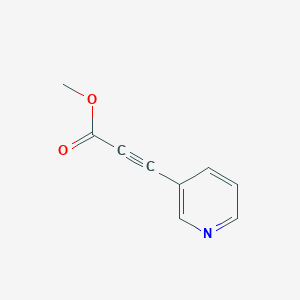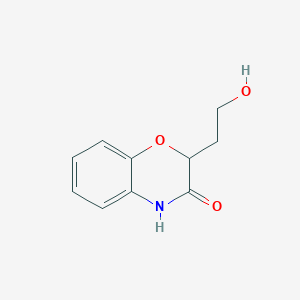
N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H22N6O7 and its molecular weight is 470.442. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of β-lactam Antibiotics
β-lactam antibiotics represent a critical class of antibacterial agents. The synthesis of key intermediates for producing β-lactam antibiotics involves complex organic synthesis techniques. For example, the practical synthesis of a key intermediate using N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine showcases the intricate steps necessary for constructing β-lactam structures, which might be relevant to the synthesis pathways of compounds like N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (Cainelli, Galletti, & Giacomini, 1998).
Development of Heterocyclic Compounds
Heterocyclic compounds, particularly those incorporating azetidinone and oxadiazole rings, are of great interest due to their diverse pharmacological properties. For instance, the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalate amides illustrates the synthetic versatility of these structures, potentially paving the way for novel drug discovery (Scanlan, Slawin, & Walton, 2004).
Anticancer Activities
Certain heterocyclic acetamide derivatives have been investigated for their anticancer activities. The design, synthesis, and in vitro cytotoxic activity evaluation of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives indicate the potential of these compounds as anticancer agents. One compound in particular showed significant cancer cell growth inhibition against various cancer cell lines, suggesting that modifications of the core structure could lead to potent anticancer drugs (Al-Sanea et al., 2020).
Radioligand Imaging
The synthesis of radioligands for imaging purposes, such as [18F]PBR111, demonstrates the applicability of complex acetamide derivatives in diagnostic medicine. These compounds can selectively bind to proteins of interest, allowing for the non-invasive study of disease processes in vivo via positron emission tomography (PET) (Dollé et al., 2008).
Coordination Complexes and Antioxidant Activity
The synthesis of novel coordination complexes constructed from pyrazole-acetamide derivatives highlights the potential of such compounds in material science and catalysis. These complexes have shown significant antioxidant activity, indicating their potential utility in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3.C2H2O4/c1-2-27-15-7-4-3-6-14(15)22-16(26)12-25-10-13(11-25)19-23-18(24-28-19)17-20-8-5-9-21-17;3-1(4)2(5)6/h3-9,13H,2,10-12H2,1H3,(H,22,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVUTAFONRUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2569019.png)
![Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2569020.png)

![4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B2569024.png)





![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)

![3-(5-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2569035.png)
